molecular formula C11H7NO4 B3328482 2-(1,3-Dioxoisoindolin-2-yl)acrylic acid CAS No. 4702-17-4

2-(1,3-Dioxoisoindolin-2-yl)acrylic acid

Cat. No.: B3328482
CAS No.: 4702-17-4
M. Wt: 217.18 g/mol
InChI Key: NLYOYTRRFOAMGS-UHFFFAOYSA-N
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Description

2-(1,3-Dioxoisoindolin-2-yl)acrylic acid is an organic compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 2-(1,3-Dioxoisoindolin-2-yl)acrylic acid involves the condensation reaction of phthalic anhydride with glycine in the presence of acetic acid and triethylamine as a catalyst. The reaction is typically carried out in toluene as a solvent and brought to reflux overnight, yielding the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of environmentally friendly and sustainable synthetic approaches is emphasized to minimize waste and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxoisoindolin-2-yl)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted and functionalized isoindoline derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-(1,3-Dioxoisoindolin-2-yl)acrylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxoisoindolin-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its diverse applications in multiple fields highlight its significance in scientific research and industry .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4/c1-6(11(15)16)12-9(13)7-4-2-3-5-8(7)10(12)14/h2-5H,1H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYOYTRRFOAMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001185742
Record name 1,3-Dihydro-α-methylene-1,3-dioxo-2H-isoindole-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001185742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4702-17-4
Record name 1,3-Dihydro-α-methylene-1,3-dioxo-2H-isoindole-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4702-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-α-methylene-1,3-dioxo-2H-isoindole-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001185742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,3-Dioxoisoindolin-2-yl)acrylic acid
Reactant of Route 2
2-(1,3-Dioxoisoindolin-2-yl)acrylic acid
Reactant of Route 3
2-(1,3-Dioxoisoindolin-2-yl)acrylic acid
Reactant of Route 4
2-(1,3-Dioxoisoindolin-2-yl)acrylic acid
Reactant of Route 5
Reactant of Route 5
2-(1,3-Dioxoisoindolin-2-yl)acrylic acid
Reactant of Route 6
2-(1,3-Dioxoisoindolin-2-yl)acrylic acid

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